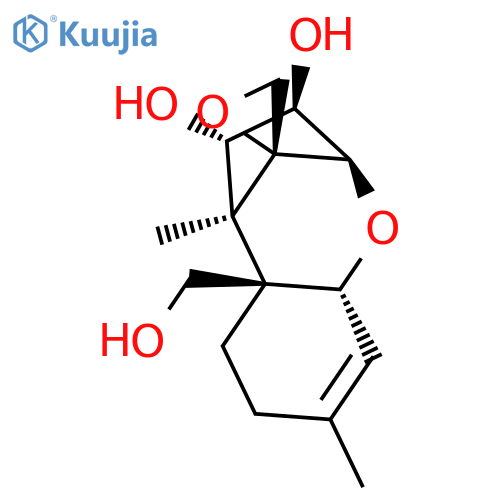Cas no 2270-41-9 (Scirpentriol)

Scirpentriol structure
Scirpentriol 化学的及び物理的性質
名前と識別子
-
- Trichothec-9-ene-3,4,15-triol,12,13-epoxy-, (3a,4b)-
- Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, (3.α.,4.β.)-
- 3,4,15-scirpentriol
- Anguidol
- Scirpenetriol
- scirpentriol
- scirpenol
- BL 5731
- NSC-269142
- SCHEMBL10996325
- Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, (3.alpha.,4.beta.)-
- SCIRP-9-ENE-3.ALPHA.,4.BETA.,15-TRIOL
- NSC 269142
- ANGUIDINE DERIV SCIRPENTRIOL
- (1S,2R,7R,9R,10R,11S,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol
- Trichothec-9-ene-3-alpha,4-beta,15-triol, 12,13-epoxy-
- Scirpene-3,4,15-triol
- UNII-YDE8TG6S26
- YDE8TG6S26
- Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, (3alpha,4beta)-
- 2270-41-9
- PD028156
- Neuro_000135
- Scripentriol
- CHEBI:174700
- PXEBOIUZEXXBGH-UHFFFAOYSA-N
- 12,13-Epoxy-trichothec-9-ene-3alpha,4beta,15-triol
- 2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol
- Scirpentriol
-
- インチ: InChI=1S/C15H22O5/c1-8-3-4-14(6-16)9(5-8)20-12-10(17)11(18)13(14,2)15(12)7-19-15/h5,9-12,16-18H,3-4,6-7H2,1-2H3/t9-,10-,11-,12-,13-,14-,15-/m1/s1
- InChIKey: PXEBOIUZEXXBGH-GTJZFRISSA-N
- ほほえんだ: CC1CC[C@@]2([C@]3([C@H](O)[C@@H](O)[C@@H](O[C@@H]2C=1)[C@@]13CO1)C)CO
計算された属性
- せいみつぶんしりょう: 282.14700
- どういたいしつりょう: 282.146724
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 491
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.4
- 疎水性パラメータ計算基準値(XlogP): -1
じっけんとくせい
- 密度みつど: 1.39
- ふってん: 459.4°Cat760mmHg
- フラッシュポイント: 231.6°C
- 屈折率: 1.619
- PSA: 82.45000
- LogP: -0.01670
Scirpentriol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | S199968-10mg |
Scirpentriol |
2270-41-9 | 10mg |
$5299.00 | 2023-05-17 | ||
| TRC | S199968-1mg |
Scirpentriol |
2270-41-9 | 1mg |
$ 800.00 | 2023-09-06 | ||
| TRC | S199968-5mg |
Scirpentriol |
2270-41-9 | 5mg |
$2870.00 | 2023-05-17 |
Scirpentriol 関連文献
-
1. Phytotoxic compounds produced by Fusarium equiseti. Part 8. Acid catalysed rearrangement of 12,13-epoxytrichothec-9-enesJohn Frederick Grove J. Chem. Soc. Perkin Trans. 1 1986 647
-
A. W. Dawkins,John Frederick Grove,B. K. Tidd Chem. Commun. (London) 1965 27
-
Paul M. Dewick Nat. Prod. Rep. 1999 16 97
-
A. W. Dawkins J. Chem. Soc. C 1966 116
-
5. Index pages
2270-41-9 (Scirpentriol) 関連製品
- 126060-09-1(Blazein)
- 34114-99-3(T2 Tetraol)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
